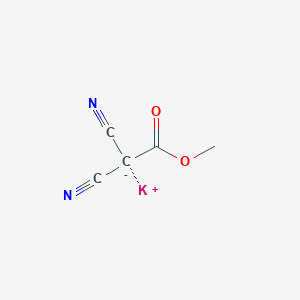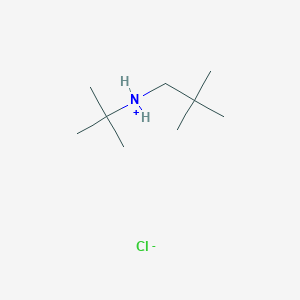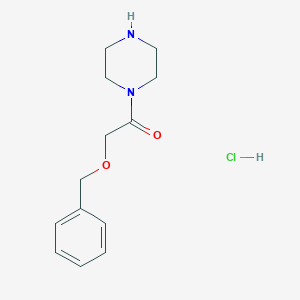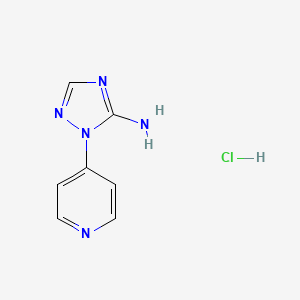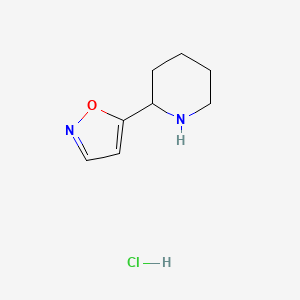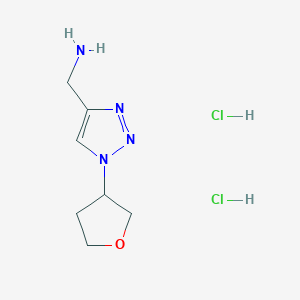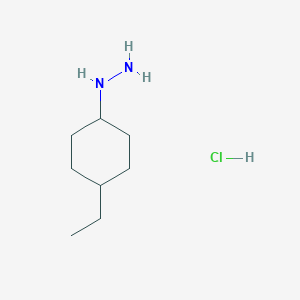
(4-Ethylcyclohexyl)hydrazine hydrochloride
Descripción general
Descripción
(4-Ethylcyclohexyl)hydrazine hydrochloride, or 4-ECH, is a synthetic organic compound that has recently become a popular research chemical among scientists in the fields of chemistry, biochemistry, and pharmacology. 4-ECH is used in a variety of laboratory experiments and can be used to create a variety of compounds, such as amines and amides. This compound is unique in that it has a relatively low toxicity level and is relatively easy to synthesize and work with. 4-ECH has a wide range of applications in both scientific research and in the development of drugs and other compounds. In
Aplicaciones Científicas De Investigación
Fluorescent Probe for Hydrazine Detection A study developed a ratiometric fluorescent probe utilizing dicyanoisophorone as the fluorescent group for the detection of hydrazine, a compound similar in reactivity to (4-Ethylcyclohexyl)hydrazine hydrochloride. This probe was designed for environmental and biological applications, demonstrating low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for detecting hydrazine in water samples and live cells such as HeLa cells and zebrafish (Zhu et al., 2019).
Antibacterial Heterocyclic Compounds Research aimed at developing new antibacterial agents led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds were synthesized through reactions with hydrazine derivatives, including this compound, and showed significant antibacterial activity, highlighting their potential in pharmaceutical applications (Azab et al., 2013).
Antiproliferative Tropane-based Compounds Tropane-containing compounds synthesized through reactions with aryl hydrazines, related to this compound, displayed promising antitumor properties against human tumor carcinoma cell lines. These findings underscore the compound's potential in developing new antitumor treatments (Ismail et al., 2016).
Pervaporation for Hydrazine Dehydration A study exploring pervaporation as a method to dehydrate hydrazine hydrate, a process related to the use of hydrazine compounds like this compound, identified specific polymeric membranes with promising separation characteristics. This research offers a less energy-intensive alternative for producing anhydrous hydrazine, used as rocket propellant (Satyanarayana & Bhattacharya, 2004).
ICT-based Ratiometric Probe for Live Cell Applications Another study introduced an ICT-based ratiometric fluorescent probe for hydrazine detection, demonstrating its application in live cells. The probe's design allows for rapid, low-limit, and visually discernible detection of hydrazine, highlighting its utility in monitoring environmental pollutants and biological samples (Fan et al., 2012).
Propiedades
IUPAC Name |
(4-ethylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCTHZINGAOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




